2,3,4,5,6,7-Hexahydro-1,1,2,3,3-pentamethyl-1H-indene
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Overview
Description
2,3,4,5,6,7-Hexahydro-1,1,2,3,3-pentamethyl-1H-indene is an organic compound with the molecular formula C14H24 It is a derivative of indene, characterized by the presence of multiple methyl groups and a hexahydro structure, which means it has been partially hydrogenated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,7-Hexahydro-1,1,2,3,3-pentamethyl-1H-indene typically involves the hydrogenation of indene derivatives. One common method includes the reaction of indene with methylating agents under acidic conditions to introduce the methyl groups. This is followed by catalytic hydrogenation using hydrogen gas and a suitable catalyst, such as palladium on carbon, to achieve the hexahydro structure .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often employed to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6,7-Hexahydro-1,1,2,3,3-pentamethyl-1H-indene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.
Reduction: Further hydrogenation can lead to more saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,3,4,5,6,7-Hexahydro-1,1,2,3,3-pentamethyl-1H-indene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2,3,4,5,6,7-Hexahydro-1,1,2,3,3-pentamethyl-1H-indene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,3,5,6,7-Hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one:
4,5,6,7-Tetrahydroindan: Another related compound with fewer hydrogenated rings.
1H-Cyclopropa[a]naphthalene: A structurally similar compound with a cyclopropane ring.
Uniqueness
2,3,4,5,6,7-Hexahydro-1,1,2,3,3-pentamethyl-1H-indene is unique due to its specific arrangement of methyl groups and its hexahydro structure, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
33704-59-5 |
---|---|
Molecular Formula |
C14H24 |
Molecular Weight |
192.34 g/mol |
IUPAC Name |
1,1,2,3,3-pentamethyl-4,5,6,7-tetrahydro-2H-indene |
InChI |
InChI=1S/C14H24/c1-10-13(2,3)11-8-6-7-9-12(11)14(10,4)5/h10H,6-9H2,1-5H3 |
InChI Key |
CDEGOUYLXTUDAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(C1(C)C)CCCC2)(C)C |
Origin of Product |
United States |
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